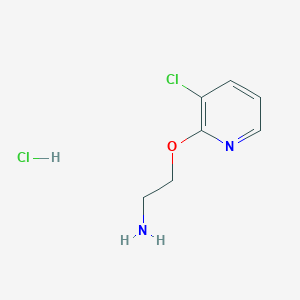

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride

Overview

Description

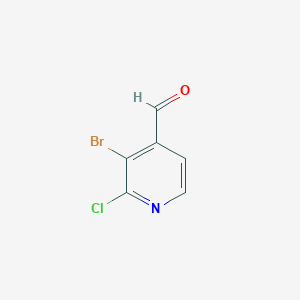

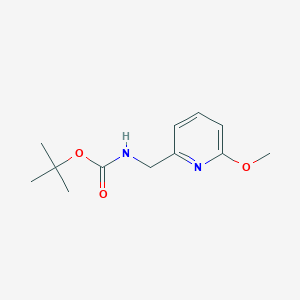

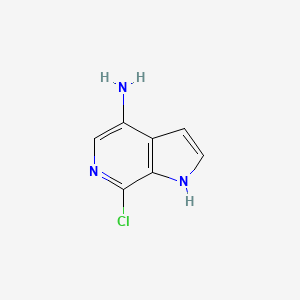

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2O and its molecular weight is 209.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Intermediates

- 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is used in chemical synthesis, particularly in the formation of selenium-containing heterocycles. The compound serves as a key intermediate in the synthesis of 2-arylaminoselenazolo[5,4-b]pyridines, showcasing its utility in generating structurally complex molecules (Atanassov, Linden, & Heimgartner, 2003).

Catalysis and Chemical Reactions

- The compound is pivotal in selective amination reactions, particularly when catalyzed by palladium-Xantphos complexes. It demonstrates high chemoselectivity and yield, making it an essential component in the synthesis of amino-pyridines (Ji, Li, & Bunnelle, 2003).

- It also plays a role in silyl-mediated halogen/halogen displacement in pyridines, indicating its versatility in various chemical substitution reactions (Schlosser & Cottet, 2002).

Medicinal Chemistry and Drug Synthesis

- In medicinal chemistry, this compound contributes to the synthesis of compounds with significant antibacterial and antifungal activity, highlighting its importance in drug development and pharmaceutical research (Naganagowda & Petsom, 2011).

Material Science and Supramolecular Chemistry

- The compound is instrumental in constructing supramolecular structures, particularly in creating molecular columns stabilized by aromatic π-π stackings. This property is essential for understanding molecular packing and base pairing in nucleic acids and other macromolecular structures (Cheng et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride are the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2a) and the sodium/potassium-transporting ATPase subunit alpha-1 . These proteins play crucial roles in maintaining ion balance within cells, which is essential for cellular functions and signaling.

Mode of Action

This compound, also known as Istaroxime, interacts with its targets by reducing the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action helps regulate the intracellular concentrations of sodium and calcium ions, which are critical for various cellular processes, including muscle contraction and nerve impulse transmission.

Biochemical Pathways

The compound affects the biochemical pathways involving sodium, potassium, and calcium ions. By inhibiting the sodium-potassium ATPase, it increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . By stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function, it promotes the reuptake of calcium ions into the sarcoplasmic reticulum, thereby reducing cytosolic calcium concentrations .

Result of Action

The result of the compound’s action is the regulation of intracellular ion concentrations, particularly sodium and calcium ions. This can have various molecular and cellular effects, depending on the specific cell type and physiological context. For instance, in cardiac muscle cells, these actions can influence the force and timing of contractions .

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, which are involved in the biosynthesis of ethylene . The inhibition of these enzymes can lead to a decrease in ethylene production, affecting various physiological processes. Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the elongation of maize root tips by inhibiting ethylene production . In other cell types, this compound may alter gene expression patterns, leading to changes in protein synthesis and cellular metabolism. These effects can result in altered cell function, growth, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. For example, by inhibiting cystathionine beta-lyase and cystathionine gamma-lyase, this compound reduces ethylene production . Additionally, this compound can interact with proteins, causing conformational changes that affect their function. These interactions can lead to changes in gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the effects of this compound on cellular function can persist, but the magnitude of these effects may diminish over time. In both in vitro and in vivo studies, the stability and degradation of this compound are important factors to consider when interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to ethylene biosynthesis. By inhibiting enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, this compound affects the metabolic flux of ethylene production . Additionally, this compound may interact with other enzymes and cofactors, influencing the levels of various metabolites and altering metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

2-(3-chloropyridin-2-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOARSJUIHKENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-72-2 | |

| Record name | Ethanamine, 2-[(3-chloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)

![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)